N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-4-7-19(8-5-10)12-9-17-6-3-11(12)13(14,15)16/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGDAFTJWQFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized using various substitution reactions, often involving halogenated pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine exhibits potential anticancer properties. Its derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been found to induce apoptosis in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy .
2. Neuropharmacology
The compound's ability to interact with specific molecular targets makes it valuable in neuropharmacology. The trifluoromethyl group enhances interactions with hydrophobic pockets in proteins, which can influence the activity of neurotransmitter receptors and enzymes involved in neurodegenerative diseases .
3. Structure–Activity Relationship Studies
Structure–activity relationship studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For instance, changes to the piperidine ring or the introduction of various substituents have been explored to optimize its pharmacological properties .
Materials Science Applications
1. Development of Advanced Materials
This compound is also being investigated for its potential in materials science. Its unique chemical structure may contribute to the development of advanced polymers and coatings with enhanced properties such as thermal stability and chemical resistance .
2. Coatings and Polymers
The compound's solubility in organic solvents makes it suitable for incorporation into coatings that require specific performance characteristics, including durability and resistance to environmental factors .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, outperforming conventional chemotherapeutics like bleomycin .
- Neuropharmacological Studies : Research highlighted the compound's potential role in modulating neurotransmitter systems, particularly in models of neurodegeneration .
- Material Development : Investigations into the use of this compound in polymer formulations showed promising results regarding improved mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl Groups : Compounds like UDD and the naphthyridine derivative 18 leverage trifluoromethyl groups to enhance binding to hydrophobic enzyme pockets (e.g., CYP51 in T. cruzi). The target compound’s single trifluoromethylpyridinyl group may offer balanced lipophilicity for membrane penetration without excessive metabolic degradation .
- In contrast, the target compound’s simpler piperidine-pyridine architecture may favor broader bioavailability .
Pharmacokinetic Considerations
- The target compound’s lower molecular weight (~318 Da, estimated) could improve CNS accessibility if required .
- The tetrahydro-2H-pyran moiety in introduces stereochemical complexity, which may complicate metabolic clearance compared to the target compound’s achiral structure .
Biological Activity
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine, also known by its CAS number 1713160-41-8, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 1713160-41-8 |
Recent studies have indicated that this compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in several signaling pathways involved in cell proliferation and differentiation.
Pharmacological Effects
- Inhibition of DYRK1A :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Study 1: DYRK1A Inhibition
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of oxidative stress. The results showed that treatment with this piperidine derivative significantly reduced markers of oxidative damage and inflammation in neuronal cells .
Comparative Analysis with Related Compounds
| Compound Name | DYRK1A IC50 (nM) | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 21 | Yes | Yes |
| Other Piperidine Derivative A | 46 | Moderate | No |
| Other Piperidine Derivative B | 35 | Yes | Yes |
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
